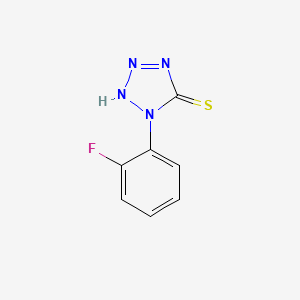

1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol

Description

Significance of Tetrazole Heterocycles in Contemporary Chemical Research

Tetrazole heterocycles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. mdpi.com Although not found in nature, this unique nitrogen-rich structure has garnered immense interest in various scientific fields, particularly medicinal chemistry. lifechemicals.com The tetrazole ring is considered a bioisostere of the carboxylic acid group, meaning it can replace a carboxylic acid moiety in a molecule while maintaining or even improving its biological activity. eurekaselect.comresearchgate.net This is attributed to their similar pKa values and planar structure, which can be advantageous for receptor-ligand interactions. bohrium.com

The applications of tetrazole derivatives are extensive and varied. They are integral components in numerous marketed drugs, demonstrating a wide array of pharmacological activities. lifechemicals.com Research has extensively documented their roles as antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, and antihypertensive agents. eurekaselect.combohrium.com The metabolic stability and favorable physicochemical properties of the tetrazole moiety make it an attractive scaffold for the design of new pharmaceutical compounds. researchgate.netresearchgate.net Beyond medicine, tetrazoles are utilized in materials science for creating polymers, in agriculture as plant growth regulators, and even in coordination chemistry. lifechemicals.com

Table 1: Reported Biological Activities of Tetrazole Derivatives

| Biological Activity | Reference |

|---|---|

| Antibacterial | eurekaselect.com |

| Antifungal | eurekaselect.com |

| Anticancer | eurekaselect.com |

| Analgesic | bohrium.com |

| Anti-inflammatory | bohrium.com |

| Antihypertensive | bohrium.com |

| Antidiabetic | eurekaselect.com |

| Antitubercular | eurekaselect.com |

Rationale for Research on Fluorinated Organic Compounds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. tandfonline.com Though rare in natural compounds, approximately 20% of all commercial pharmaceuticals are fluorinated, a testament to the profound impact of this small, highly electronegative atom. nih.gov The rationale for fluorination is multifaceted, aiming to enhance a molecule's pharmacological profile through several key mechanisms. tandfonline.comomicsonline.org

One of the primary benefits of fluorination is the increased metabolic stability of the compound. nih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. nih.gov This can prolong the drug's half-life in the body. Furthermore, introducing fluorine can significantly alter a molecule's physicochemical properties. Its high electronegativity can change the acidity (pKa) of nearby functional groups, which can improve a drug's bioavailability and ability to permeate cell membranes. tandfonline.comnih.gov Fluorination can also enhance a compound's binding affinity to its target protein, leading to increased potency. tandfonline.com The success of fluorinated drugs in treating a wide range of conditions, including cancer and infections, underscores the value of this strategy in medicinal chemistry. omicsonline.org

Table 2: Key Effects of Fluorination in Drug Design

| Property Modified | Consequence | Reference |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation, longer half-life. | nih.gov |

| Binding Affinity | Enhanced interaction with target proteins, potentially higher potency. | tandfonline.com |

| Physicochemical Properties | Altered pKa, lipophilicity, and membrane permeability. | tandfonline.comnih.gov |

| Bioavailability | Improved absorption and distribution within the body. | nih.gov |

Overview of 1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol in Academic Literature

The compound this compound merges the beneficial properties of both the tetrazole ring and fluorine substitution. While comprehensive studies focusing solely on this specific molecule are limited, its synthesis and use as a precursor or member of a chemical series have been documented.

The synthesis of 1-aryl-1H-tetrazole-5-thiol derivatives, including the fluorinated analogues, is well-established. A common method involves the reaction of the corresponding aryl isothiocyanate (in this case, 2-fluorophenyl isothiocyanate) with sodium azide (B81097). researchgate.net Research has detailed the synthesis and characterization of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol, confirming the viability of producing the ortho-fluorinated isomer, which is the subject of this article. researchgate.net

Once synthesized, these compounds serve as versatile building blocks. For example, derivatives of 1-(2-fluoro-phenyl)-1H-tetrazole have been investigated for their potential as anticancer agents. In one study, a series of compounds derived from ethyl 1-(2-fluorophenyl)-1H-tetrazole-5-carboxylate were synthesized and evaluated as microtubule destabilizers, with the 2-fluoro substitution showing a strong positive effect on antiproliferative activity. nih.gov The thiol group at the 5-position of the tetrazole ring offers a reactive handle for further chemical modification, allowing for the creation of more complex molecules. researchgate.netresearchgate.net Studies on the related compound, 1-phenyl-1H-tetrazole-5-thiol, have shown its utility in synthesizing a variety of derivatives with antibacterial properties and in creating coordination complexes with metals. researchgate.netresearchgate.net The presence of the ortho-fluorine atom on the phenyl ring is expected to influence the compound's electronic properties, conformation, and metabolic stability, making it an interesting candidate for further investigation in medicinal and materials chemistry. nih.gov

Structure

3D Structure

Properties

CAS No. |

112628-44-1 |

|---|---|

Molecular Formula |

C7H5FN4S |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-2H-tetrazole-5-thione |

InChI |

InChI=1S/C7H5FN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |

InChI Key |

NFPBMIICIXWSSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=S)N=NN2)F |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Preparation

Classical and Contemporary Synthetic Routes to 1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol

The synthesis of the this compound core structure is primarily achieved through well-established cyclization reactions, though newer, more sustainable methods are continually being developed.

Cycloaddition Reactions in Tetrazole Synthesis

The most prevalent and classical method for synthesizing 1,5-disubstituted tetrazoles, including 1-aryl-1H-tetrazole-5-thiols, is the [3+2] cycloaddition reaction. nih.gov This reaction typically involves the combination of an aryl isothiocyanate with an azide (B81097) source, such as sodium azide. For the specific synthesis of this compound, the key precursors are 2-fluorophenyl isothiocyanate and sodium azide. The reaction proceeds by the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, leading to a linear intermediate that subsequently cyclizes to form the stable tetrazole ring.

This method is advantageous due to the ready availability of the starting materials and generally good yields. The reaction conditions can be varied, often involving polar solvents like water or dimethylformamide (DMF) and may require heating to proceed at a practical rate. researchgate.net

Table 1: Representative Cycloaddition Reaction Conditions

| Reactants | Catalyst/Solvent | Temperature | Outcome |

|---|---|---|---|

| Phenylisothiocyanate, Sodium Azide | Water | Reflux | High yield of 1-phenyl-1H-tetrazole-5-thiol. researchgate.net |

| Organic Nitriles, Sodium Azide | Copper(II) complex, DMSO | Mild | Efficient synthesis of 5-substituted 1H-tetrazoles. jchr.org |

| Isocyanides, Hydrazoic Acid | Not specified | Not specified | General route to 1-monosubstituted tetrazoles. nih.gov |

Modified and Green Chemistry Approaches

In recent years, a significant focus has been placed on developing more environmentally benign synthetic routes, aligning with the principles of green chemistry. researchgate.net These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. For tetrazole synthesis, this has led to the exploration of alternative energy sources and catalytic systems. eurekaselect.com

Microwave irradiation, for instance, has been employed to accelerate the cycloaddition reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.net Ultrasound-assisted synthesis is another technique that can enhance reaction rates through acoustic cavitation. nih.gov Furthermore, the use of nanocatalysts is an emerging area that offers advantages such as high catalytic activity, easy recovery, and reusability, contributing to more sustainable chemical processes. nih.gov

Table 2: Green Synthesis Strategies for Tetrazole Derivatives

| Method | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased efficiency, potential for higher yields. researchgate.net |

| Nanocatalyst-Mediated Reactions | High surface area-to-volume ratio, reusability. | Mild reaction conditions, easy catalyst separation, environmentally friendly. nih.gov |

| Ultrasound Irradiation | Enhanced mass transfer and reaction rates. | Reduced reaction times, improved yields. nih.gov |

| Water-Mediated Synthesis | Use of water as a green solvent. | Avoids volatile organic solvents, improves safety. researchgate.neteurekaselect.com |

Palladium-Catalyzed Coupling Strategies (e.g., Suzuki-Miyaura)

While less common for the direct synthesis of the parent thiol from simple precursors, palladium-catalyzed cross-coupling reactions represent a powerful tool for constructing the C-N bond between the aryl group and the tetrazole ring. organic-chemistry.org These methods are particularly useful for creating libraries of substituted tetrazoles. For example, a pre-formed 1H-tetrazole-5-thiol could potentially be coupled with a 2-fluorophenyl halide or boronic acid derivative.

More commonly, palladium catalysis is used in three-component coupling reactions to build the tetrazole ring system. Such a reaction might involve an allyl acetate, trimethylsilyl (B98337) azide, and a cyano compound, catalyzed by a palladium complex, to generate allyltetrazoles which can be further modified. nih.gov While direct application to this compound synthesis is not widely documented, the versatility of palladium catalysis suggests its potential for novel synthetic routes.

Synthesis of Substituted Derivatives of this compound

The thiol group at the 5-position of the tetrazole ring is a versatile functional handle, allowing for a wide range of derivatization reactions to produce novel compounds.

Alkylation and Acylation Reactions

The sulfur atom of this compound is nucleophilic and readily undergoes S-alkylation and S-acylation. Alkylation is typically achieved by reacting the thiol with an alkyl halide (e.g., chloroacetone, phenacyl bromide) in the presence of a base to deprotonate the thiol, forming a more reactive thiolate anion. researchgate.net This reaction is a common strategy for introducing diverse side chains, which can modulate the compound's physicochemical properties.

A study on the alkylation of 5-substituted 1H-tetrazoles reported a method using the diazotization of aliphatic amines, which enables the preferential formation of 2,5-disubstituted tetrazoles. nih.govrsc.org This highlights that alkylation can sometimes occur on the ring nitrogens as well, and regioselectivity can be a key consideration. Acylation reactions proceed similarly, using acyl chlorides or anhydrides as electrophiles to form thioesters.

Formation of Hybrid Compounds

Hybrid compounds are molecules that combine two or more distinct pharmacophoric units into a single entity. The goal is often to create molecules with synergistic or multi-target biological activity. This compound serves as an excellent scaffold for creating such hybrids.

For example, the thiol group can be used as a nucleophile to react with an electrophilic center on another heterocyclic system. A documented synthesis involves reacting a bromoacetyl-functionalized tetrazole with a thiosemicarbazone to form a tetrazole-thiazole hybrid. nih.gov Similarly, pyrazole-tetrazole hybrids have been synthesized by linking the two heterocyclic cores, often with the goal of combining their respective biological activities. mdpi.commdpi.com These strategies demonstrate the utility of this compound as a versatile building block in medicinal chemistry.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluorophenyl isothiocyanate |

| Sodium azide |

| 1-phenyl-1H-tetrazole-5-thiol |

| Trimethylsilyl azide |

| Chloroacetone |

Multi-Component Reactions for Structural Diversity

Research explicitly detailing the application of this compound as a component in multi-component reactions (MCRs) to generate libraries of structurally diverse compounds is not available in the reviewed scientific literature. While MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating molecular diversity and are utilized in the synthesis of various tetrazole-containing compounds, specific studies employing the thiol group of this compound as a reactive handle in such reactions have not been reported.

Therefore, no data tables or detailed research findings on this specific topic can be provided.

Advanced Spectroscopic and Crystallographic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR: The proton NMR spectrum, recorded in DMSO-d₆, displays a series of multiplets and triplets in the aromatic region, characteristic of the substituted phenyl ring. The signals are observed between δ 7.45 and 7.73 ppm. researchgate.net

¹³C-NMR: The carbon NMR spectrum provides further structural confirmation. Key signals include the peak for the thione carbon (C=S) at approximately 162.76 ppm and the carbon atom bonded to fluorine (C-F) at 156.39 ppm. The aromatic carbons of the 2-fluorophenyl group appear in the typical downfield region. researchgate.net

| Technique | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| ¹H-NMR (400.00 MHz) | DMSO-d₆ | 7.73 (m, 1H) | Aromatic Protons (Fluorophenyl Ring) |

| 7.68 (m, 1H) | |||

| 7.55 (t, 1H) | |||

| 7.45 (t, 1H) | |||

| ¹³C-NMR (100.60 MHz) | DMSO-d₆ | 162.76 | C=S (Thione) |

| 156.39 | C-F | ||

| 137.33 | C-N (Aromatic) | ||

| 128.76 | CH (Aromatic) | ||

| 127.08 | |||

| 124.94 | |||

| 114.88 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry techniques are employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Mass Spectrometry (MS): While detailed electron ionization mass spectra for this specific compound are not widely published, the fragmentation of similar 1-aryl-tetrazole derivatives has been studied. A common and characteristic fragmentation pathway for tetrazoles involves the extrusion of a molecule of nitrogen (N₂). This behavior is a key diagnostic feature in the mass spectrometric analysis of this class of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): The characterization of this compound has been successfully performed using LC-MS. researchgate.net This technique is particularly useful for confirming the molecular weight and purity of the synthesized compound, providing a mass-to-charge ratio (m/z) consistent with its chemical formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Vibrational and electronic spectroscopy offer further insight into the functional groups and conjugation within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes include C-H stretching from the aromatic ring (typically above 3000 cm⁻¹), symmetric and asymmetric stretching of C=C and C=N bonds in the aromatic and tetrazole rings (in the 1450-1600 cm⁻¹ region), and vibrations corresponding to the C=S (thione) double bond (often found in the 1000-1200 cm⁻¹ range). lookchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Detailed studies on the UV-Vis absorption properties of this compound are not extensively reported in the literature. Generally, tetrazole derivatives exhibit electronic transitions in the UV region, which can be influenced by the substitution on the phenyl ring.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound reveals that the molecule is non-planar. researchgate.net The five-membered tetrazole ring is essentially planar, but the phenyl ring is twisted with respect to it, with a dihedral angle of 59.94(8)°. researchgate.net In the crystal lattice, molecules are linked into centrosymmetric dimers through N—H⋯S hydrogen bonds, forming a distinct R²₂(8) ring motif. researchgate.net These dimers are further organized into layers by offset π–π stacking interactions between the benzene (B151609) rings. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅FN₄S |

| Dihedral Angle (Tetrazole/Benzene) | 59.94(8)° |

| Key Intermolecular Interaction | N—H⋯S Hydrogen Bonds |

| Supramolecular Motif | Centrosymmetric Dimers with R²₂(8) Ring Motif |

| Crystal Packing Feature | Offset π–π stacking |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a newly synthesized compound by determining the mass percentages of its constituent elements. The experimental results for this compound show excellent agreement with the calculated values, confirming the chemical formula C₇H₅FN₄S. researchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 42.85 | 42.62 |

| Hydrogen (H) | 2.57 | 2.66 |

| Nitrogen (N) | 28.56 | 28.59 |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such studies, providing a good balance between accuracy and computational cost.

The electronic structure of 1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol can be elucidated through analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical parameters for determining the molecule's chemical reactivity and kinetic stability.

A lower HOMO-LUMO gap is indicative of higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For analogous heterocyclic compounds, DFT calculations have shown that the HOMO is typically localized over the electron-rich regions of the molecule, such as the phenyl ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the tetrazole ring, suggesting this region is susceptible to nucleophilic attack.

| Parameter | Description | Anticipated Value Range for Similar Compounds |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further predict the chemical behavior of this compound. These descriptors provide quantitative measures of the molecule's stability and reactivity.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it indicates the resistance to change in electron distribution. A larger value suggests greater stability.

Softness (S): The reciprocal of hardness (1/η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the electronic chemical potential, -χ), it measures the propensity of a species to accept electrons.

These parameters are crucial in understanding the molecule's interaction with other chemical species and in elucidating potential reaction mechanisms.

Tautomerism Studies and Equilibrium Analysis (e.g., Thiol-Thione Tautomerism)

The this compound molecule can exist in two tautomeric forms: the thiol form and the thione form. Theoretical studies on similar heterocyclic thiols, such as 1,2,4-triazole-3-thione, have consistently shown that the thione tautomer is energetically more stable than the thiol form in the gas phase. This preference is often attributed to the greater stability of the C=S double bond compared to the C-S single bond and the delocalization of the lone pair of electrons on the nitrogen atom.

Computational analysis of the tautomeric equilibrium involves optimizing the geometries of both the thiol and thione forms and calculating their relative energies. The energy difference between the two forms provides an indication of their relative populations at equilibrium. Solvent effects can also be incorporated into these calculations, as the polarity of the solvent can influence the stability of the tautomers. It is generally observed that the thione form remains the predominant species even in solution.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with solvent molecules or a biological receptor.

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for all atoms in the system. The resulting trajectory provides a detailed picture of the molecule's movements, including bond vibrations, angle bending, and torsional rotations.

Conformational analysis derived from MD simulations can identify the most stable conformations of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a protein.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. For this compound, this analysis reveals the nature and extent of the various non-covalent interactions that stabilize the crystal structure.

The crystal packing is characterized by N—H⋯S hydrogen bonds, which link the molecules into centrosymmetric dimers. These dimers are further connected by offset face-to-face π–π stacking interactions between the benzene (B151609) rings, forming layers. The Hirshfeld surface analysis provides a quantitative breakdown of the different intermolecular contacts:

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| N⋯H/H⋯N | 21.9 |

| S⋯H/H⋯S | 21.1 |

| H⋯H | 14.6 |

| F⋯H/H⋯F | 11.8 |

| C⋯H/H⋯C | 9.5 |

| C⋯C | 6.6 |

| Other | 14.5 |

The two-dimensional fingerprint plots derived from the Hirshfeld surface analysis further detail these interactions, confirming that N⋯H/H⋯N and S⋯H/H⋯S contacts are the most significant contributors to the crystal packing.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, molecular docking can be used to explore its potential as an inhibitor of various biological targets, for instance, in the context of anticancer or anti-inflammatory research.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the active site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The results of a docking study would reveal the most likely binding mode of the ligand and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. This information is vital for the rational design of more potent and selective inhibitors.

Biological Efficacy and Mechanistic Investigations

Evaluation of Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives, particularly those with a phenyl-1H-tetrazole-5-thiol backbone, has been a subject of scientific inquiry. While direct studies on 1-(2-fluoro-phenyl)-1H-tetrazole-5-thiol are limited, research on its parent compound and related derivatives provides significant insights into its potential antimicrobial spectrum.

Research into the antibacterial effects of novel 1-phenyl-1H-tetrazole-5-thiol derivatives has shown notable activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.net A study involving the synthesis of various derivatives from the parent compound, 1-phenyl-1H-tetrazole-5-thiol (A1), demonstrated that specific structural modifications led to significant inhibitory activity. researchgate.net

For instance, derivatives synthesized through alkylation and cyclization reactions were tested for their biological action. The results indicated that compounds A2, A4, A8, A11, and A13 were the most effective against E. coli, while compounds A2, A9, A10, and A13 showed the highest activity against S. aureus. researchgate.net This suggests that the core tetrazole-5-thiol structure is a viable scaffold for developing antibacterial agents and that substitutions on this core can modulate the spectrum and potency of the activity. The presence of a fluorine atom on the phenyl ring, as in the case of this compound, is a common strategy in medicinal chemistry to enhance biological activity, suggesting that it may also possess significant antibacterial properties.

Table 1: Antibacterial Activity of 1-Phenyl-1H-tetrazole-5-thiol Derivatives

| Compound ID | Modification from Parent Compound (A1) | Activity against E. Coli | Activity against S. aureus |

|---|---|---|---|

| A2 | Alkylation with chloroacetone | Highest Inhibition | Maximum Activity |

| A4 | Alkylation with chloromethyl acetate | Highest Inhibition | Not specified as maximum |

| A8 | Aldehyde condensation derivative | Highest Inhibition | Not specified as maximum |

| A9 | Aldehyde condensation derivative | Not specified as highest | Maximum Activity |

| A10 | Aldehyde condensation derivative | Not specified as highest | Maximum Activity |

| A11 | Aldehyde condensation derivative | Highest Inhibition | Not specified as maximum |

| A13 | Cyclization with phenyl acetylacetone | Highest Inhibition | Maximum Activity |

Data sourced from a study on novel 1-phenyl-1h-tetrazole-5-thiol derivatives. researchgate.net

The antifungal potential of tetrazole-containing compounds has been explored, with many derivatives showing promise against various fungal pathogens. nih.gov Studies on (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives, for example, have demonstrated excellent resistance against fungal strains such as Aspergillus niger. nih.gov While these compounds are structurally different from this compound, the findings highlight the general antifungal potential of the tetrazole moiety. The acidic nature of the N-H group in the tetrazole ring is thought to facilitate binding to microbial enzymes and receptors. nih.gov

Further research is necessary to specifically determine the in vitro antifungal efficacy of this compound against key fungal pathogens like Candida albicans and Aspergillus niger.

The precise mechanism of antimicrobial action for this compound has not been definitively elucidated. However, research on structurally related tetrazole-based compounds offers plausible theories. One of the proposed mechanisms involves the inhibition of essential bacterial enzymes. Studies on other 1,5-disubstituted tetrazole derivatives have suggested that they may target and inhibit bacterial DNA topoisomerase IV and DNA gyrase. nih.gov These enzymes are crucial for DNA replication, recombination, and repair in bacteria, and their inhibition leads to bacterial cell death. Molecular docking studies have supported the potential for tetrazole-based compounds to bind to the active sites of these enzymes. nih.gov This mechanism provides a strong basis for the observed antibacterial effects of this class of compounds and may be applicable to this compound.

Anti-inflammatory Potential and Associated Molecular Targets

The anti-inflammatory properties of tetrazole and pyrazole-tetrazole hybrids have been investigated, suggesting that these scaffolds can serve as a foundation for the development of new anti-inflammatory drugs.

Standard in vitro assays for evaluating anti-inflammatory activity often involve the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. plos.org The efficacy of a potential anti-inflammatory compound is then measured by its ability to inhibit the production of pro-inflammatory mediators. Key markers that are typically quantified include nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netmdpi.com

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a major target for anti-inflammatory drugs. The tetrazole ring has been identified as a bioisostere for other functional groups present in known COX-2 inhibitors. nih.gov

Research on novel tetrazole derivatives has identified compounds with significant and selective COX-2 inhibitory activity. For instance, compounds like 1-[4-(2-chloroethoxy)phenyl)-5-(4-(methylsulfonyl)phenyl]-1H-tetrazole have demonstrated potent inhibition of the COX-2 enzyme. nih.gov Although specific IC50 values for this compound are not documented in the available literature, the demonstrated efficacy of other 1,5-diaryl tetrazoles suggests that this compound may also function as a COX-2 inhibitor. The structural features of this compound align with those of other heterocyclic compounds that have been successful in targeting this enzyme.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-phenyl-1H-tetrazole-5-thiol |

| Escherichia coli |

| Staphylococcus aureus |

| Aspergillus niger |

| Candida albicans |

| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole |

Antiproliferative and Antitumor Activity Studies

In vitro Cytotoxicity Profiling against Cancer Cell Lines

There is no publicly available data from in vitro studies detailing the cytotoxic effects of this compound against specific cancer cell lines. Consequently, no data table on its cytotoxicity profiling can be provided. Research on other structurally related tetrazole derivatives has shown antiproliferative effects, but this cannot be directly attributed to the subject compound. nih.govmdpi.com

Mechanistic Investigations of Cell Growth Inhibition and Apoptosis Induction

As no studies have demonstrated the antiproliferative activity of this compound, there is a corresponding lack of research into the potential mechanisms of cell growth inhibition or the induction of apoptosis. Mechanistic pathways such as the modulation of retinoblastoma protein phosphorylation or the activation of apoptosis via signaling cascades have been investigated for other thiol-containing compounds and tetrazole derivatives, but not for this specific molecule. nih.govnih.gov

Investigation of Other Pharmacological Activities

Antihypertensive Properties and Related Mechanistic Pathways

No studies were identified that have investigated the antihypertensive properties of this compound. While other tetrazole-containing compounds have been explored for their effects on blood pressure, often involving the nitric oxide/cGMP pathway, such data is not available for this compound. researchgate.netnih.govfrontiersin.org Therefore, a data table on its antihypertensive effects and mechanistic pathways cannot be compiled.

Anticonvulsant Activity Assessment

The anticonvulsant potential of this compound has not been reported in the scientific literature. Although various tetrazole derivatives have been synthesized and evaluated for their anticonvulsant activities in preclinical models, no such assessments have been published for this specific compound. nih.govresearchgate.net

Analgesic Effects and Modulatory Pathways

There is no available research on the analgesic effects of this compound. Studies on other tetrazole derivatives have indicated potential analgesic properties, but the specific modulatory pathways for the subject compound remain uninvestigated. researchgate.netchalcogen.ro

Antitubercular Activity Studies

A comprehensive review of scientific literature reveals a lack of specific studies investigating the antitubercular activity of this compound. While the broader class of tetrazole derivatives has been a subject of interest in the development of new antitubercular agents, research focusing explicitly on this particular fluorinated phenyl-tetrazole-thiol compound is not available in the reviewed literature. nih.govnih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

There are no specific studies identified in the scientific literature that evaluate the antioxidant properties or radical scavenging mechanisms of this compound. While various heterocyclic compounds, including other tetrazole and triazole derivatives, have been assessed for their antioxidant potential using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, data for this compound is not present in the available research. mdpi.comnih.govopenagrar.demdpi.com

Antiviral Potentials

An examination of published research indicates that the antiviral potential of this compound has not been specifically investigated. Although tetrazole and triazole scaffolds are recognized for their importance in the design of antiviral agents, dedicated studies to screen or determine the efficacy of this compound against any viral strains have not been reported in the reviewed scientific literature. nih.govnih.govmdpi.com

Tyrosinase Enzyme Inhibition Investigations

Specific investigations into the tyrosinase enzyme inhibitory activity of this compound are not found in the current body of scientific literature. Research on tyrosinase inhibitors has explored a wide range of chemical structures, but studies detailing the effects of this particular compound on tyrosinase activity have not been published. nih.govnih.govresearchgate.netmdpi.commdpi.com

Antidiabetic Activity (e.g., α-glucosidase inhibition)

There is no available scientific literature detailing studies on the antidiabetic activity of this compound, specifically concerning its potential as an α-glucosidase inhibitor. While the inhibition of α-glucosidase is a key therapeutic target for managing type 2 diabetes, and various heterocyclic compounds have been explored for this purpose, research on this specific compound has not been reported. nih.govnih.govpreprints.orggjbeacademia.commdpi.com

Acetylcholinesterase (AChE) Inhibition Studies

The investigation of 1-substituted phenyl-1H-tetrazole-5-thiol derivatives as potential agents for Alzheimer's disease has led to studies on their acetylcholinesterase (AChE) inhibitory effects. In this context, this compound has been synthesized as a precursor for more complex molecules designed to inhibit AChE.

One study detailed the synthesis of a novel series of 2-((-1-substituted phenyl-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-one compounds. The initial step in this synthesis was the preparation of various 1-substituted phenyl-1H-tetrazole-5-thiol compounds, including the 2-fluoro substituted analog. While the final derivatives were tested for AChE inhibition, the direct inhibitory activity of the precursor, this compound, was not reported. However, the resulting derivatives, which incorporate the this compound moiety, were evaluated for their effects on AChE. The inhibitory concentrations (IC50) for these final compounds were found to be in the micromolar range, indicating a potential role of the core structure in enzyme inhibition.

Another research effort focused on the synthesis of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol, including the ortho-fluoro isomer (this compound), for the preparation of specialized supports for the immobilization of AChE in biosensors designed for pesticide detection. researchgate.net This application, while not a direct therapeutic study, underscores the interaction of this class of compounds with the AChE enzyme.

The table below summarizes the findings for a derivative of this compound from the studies. It is important to note that the data pertains to a derivative and not the parent compound itself.

| Compound Derivative | Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 2-((-1-(2-Iodo-phenyl)-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-one | Acetylcholinesterase (AChE) | 1.75 | Mixed-type |

This table presents data for a structurally related derivative as specific IC50 values for this compound were not provided in the reviewed literature.

Coordination Chemistry and Materials Science Applications

Role of 1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol as a Ligand in Metal ComplexationThere is no available information detailing the use of this compound as a ligand.

Binding Modes and Coordination Geometries

Specific binding modes and coordination geometries for complexes involving this ligand have not been reported.

Synthesis and Characterization of Metal-Tetrazole Complexes

No methods for the synthesis or characterization data for metal complexes of this compound are documented in the scientific literature.

Specialized Applications and Detection Methodologies

Utilization as a Corrosion Inhibitor

While specific studies on 1-(2-fluoro-phenyl)-1H-tetrazole-5-thiol as a corrosion inhibitor are not extensively detailed in available research, significant insights can be drawn from its parent compound, 1-Phenyl-1H-tetrazole-5-thiol (PTZ). Research on PTZ has demonstrated its efficacy as a potent corrosion inhibitor, particularly for steel in acidic environments. electrochemsci.orgresearchgate.netelectrochemsci.org

Studies on Q235 steel in a 1 M HCl solution have shown that PTZ functions as a mixed-type corrosion inhibitor. electrochemsci.orgelectrochemsci.org This means it reduces both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The inhibition efficiency of PTZ is concentration-dependent, reaching as high as 97.1% at a concentration of 5 mM at 298 K. electrochemsci.orgelectrochemsci.org The adsorption of the PTZ molecules onto the steel surface is a key aspect of its inhibitory action and has been found to follow the Langmuir adsorption isotherm. electrochemsci.orgelectrochemsci.org This suggests the formation of a monolayer of the inhibitor on the metal surface, which acts as a protective barrier against the corrosive medium.

The mechanism of inhibition involves both physical and chemical adsorption. The presence of nitrogen and sulfur atoms in the tetrazole-thiol core allows for the formation of coordinate bonds with the metal atoms (chemisorption), while the phenyl ring can contribute to physisorption through electrostatic interactions. electrochemsci.org The introduction of a fluorine atom on the phenyl ring in this compound is expected to modulate the electronic properties of the molecule, potentially influencing its adsorption characteristics and, consequently, its corrosion inhibition efficiency.

Table 1: Corrosion Inhibition Data for 1-Phenyl-1H-tetrazole-5-thiol (PTZ) on Q235 Steel in 1 M HCl electrochemsci.orgelectrochemsci.org

| PTZ Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 1056 | - |

| 0.1 | 189.3 | 82.1 |

| 0.5 | 89.6 | 91.5 |

| 1.0 | 54.8 | 94.8 |

| 5.0 | 30.6 | 97.1 |

Applications in Spectrophotometric Determination of Metal Ions (e.g., Pt, Bi)

Tetrazole-5-thiol derivatives are known to form stable complexes with various metal ions, a property that is exploited in analytical chemistry for their quantitative determination. The parent compound, 1-Phenyl-1H-tetrazole-5-thiol, has been identified as a reagent for the spectrophotometric determination of platinum (Pt) and bismuth (Bi). chemicalbook.com This method relies on the formation of a colored complex between the thiol compound and the metal ion in solution, where the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion.

While the specific parameters for this compound are not detailed, the general principle would involve the reaction of the compound with Pt(IV) or Bi(III) ions under optimized conditions of pH and reagent concentration to form a complex with a characteristic maximum absorption wavelength (λmax). nih.govnih.gov The sensitivity of such methods is often high, with molar absorptivity values indicating the potential for detecting low concentrations of the metal ions. nih.govnih.gov For instance, other spectrophotometric methods for platinum have reported molar absorptivities in the range of 9.83 x 10³ L·mol⁻¹·cm⁻¹ nih.gov, and for bismuth, as high as 9.03 x 10⁴ L·mol⁻¹·cm⁻¹. nih.gov The fluorine substituent in this compound could potentially enhance the stability and molar absorptivity of the resulting metal complexes, thereby improving the sensitivity and selectivity of the analytical method.

Integration into Biosensor Platforms for Analyte Detection (e.g., pesticide detection)

A significant and modern application of this compound is its use in the development of biosensors for the detection of harmful analytes like pesticides. researchgate.net Research has demonstrated the synthesis of supports involving 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol for the detection of organophosphorus pesticides. researchgate.net

These biosensor platforms often operate on the principle of enzyme inhibition. Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its activity is inhibited by organophosphorus and carbamate (B1207046) pesticides. researchgate.netresearchgate.net In this application, the tetrazole derivative is attached to nanoparticles, creating a support material. The enzyme AChE is then immobilized on this support. researchgate.net When a sample containing pesticides is introduced, the pesticides inhibit the activity of the immobilized AChE. This inhibition can be measured, often through a colorimetric reaction, providing a quantifiable signal that corresponds to the concentration of the pesticide. researchgate.netmdpi.com

Table 2: Components of a Biosensor Platform Utilizing this compound for Pesticide Detection researchgate.net

| Component | Function |

| This compound | Forms part of the support structure for enzyme immobilization. |

| Nanoparticles | Provide a high surface area for the attachment of the tetrazole derivative and the enzyme. |

| Acetylcholinesterase (AChE) | The biorecognition element that is inhibited by pesticides. |

| Pesticide (Analyte) | The target molecule to be detected. |

| Substrate | Reacts with the enzyme to produce a measurable signal (e.g., color change). |

Future Research Directions and Translational Perspectives

Development of Structure-Activity Relationship (SAR) Models for Enhanced Bioactivity

Future research will focus on establishing comprehensive Structure-Activity Relationship (SAR) models to guide the rational design of 1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol derivatives with optimized biological activity. The tetrazole scaffold is present in numerous FDA-approved drugs, yet a deeper understanding of their SAR is still needed. nih.gov Systematic modifications to the core structure will be essential to elucidate the key determinants of efficacy and selectivity for various biological targets.

Key areas for SAR investigation would include:

Fluorophenyl Ring Modification: Exploring the impact of altering the position and number of fluorine substituents on the phenyl ring. While the current focus is on the 2-fluoro position, investigating 3-fluoro and 4-fluoro isomers, as well as di- and tri-fluorinated analogues, could significantly impact target binding and cellular permeability.

Thiol Group Derivatization: The thiol moiety is a prime site for modification. Future studies will likely involve S-alkylation to introduce a variety of functional groups, creating thioethers that could probe deeper into protein binding pockets or alter solubility.

Scaffold Hopping and Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems while retaining the tetrazole-thiol core to explore new chemical space and potential intellectual property.

These systematic studies, combining chemical synthesis with high-throughput biological screening, will generate crucial data for building predictive computational SAR models, accelerating the discovery of lead compounds for various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. researchgate.netnih.gov

| Structural Region | Potential Modifications | Anticipated Impact |

|---|---|---|

| Phenyl Ring | Varying fluorine position (3-F, 4-F), adding more fluorine atoms, introducing other substituents (e.g., -CH3, -OCH3) | Altered lipophilicity, metabolic stability, and target binding interactions |

| Tetrazole Core | Investigating the corresponding 2-substituted (2H) tetrazole isomer | Changes in acidity, hydrogen bonding capacity, and spatial orientation |

| Thiol Group | Alkylation, oxidation (to sulfones/sulfoxides), formation of disulfides | Modified reactivity, solubility, and ability to form covalent or coordinate bonds |

Exploration of Novel Synthetic Methodologies for Sustainable Production

The synthesis of 1-(2-Fluorophenyl)-1H-tetrazole-5-thiol has been documented, involving the reaction of 2-fluorophenylisothiocyanate with sodium azide (B81097) in boiling water, followed by acidification. nih.gov While effective, future research will aim to develop more sustainable and efficient synthetic routes in line with the principles of green chemistry. eurekaselect.com

Promising avenues for exploration include:

Catalytic Methods: Investigating the use of nanocatalysts or metal complexes to facilitate the cycloaddition reaction under milder conditions, potentially reducing energy consumption and improving yields. researchgate.netrsc.org Copper and zinc-based catalysts have shown promise in the synthesis of other tetrazole derivatives. mdpi.com

Multicomponent Reactions (MCRs): Designing one-pot MCRs, such as the Ugi-azide reaction, could provide a more atom-economical and convergent pathway to complex derivatives of the target compound. beilstein-journals.orgnih.gov This approach simplifies procedures and minimizes waste by combining multiple steps without isolating intermediates.

Flow Chemistry: Implementing continuous flow microreactor technology could offer a safer, more scalable, and efficient method for synthesis. mdpi.com Flow chemistry is particularly advantageous for reactions involving potentially hazardous reagents like azides, as it minimizes the volume of reactants at any given time.

Developing these green methodologies will be crucial for the environmentally responsible and cost-effective production of this compound and its derivatives for both research and potential commercial applications.

Investigation of Multi-Targeting Approaches in Drug Discovery

The concept of "one molecule, multiple targets" is gaining traction for treating complex multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. nih.gov The broad spectrum of biological activities reported for various tetrazole derivatives suggests their potential as privileged scaffolds for the design of multi-target agents. phmethods.netbohrium.com

Future research on this compound should investigate its potential as a platform for polypharmacology. This would involve:

Broad-Panel Screening: Testing the compound and its derivatives against a wide array of biological targets (e.g., kinases, proteases, GPCRs) to identify potential multi-target profiles.

Rational Design of Hybrids: Intentionally designing hybrid molecules that covalently link the this compound scaffold with another pharmacophore known to inhibit a distinct but complementary biological pathway.

Systems Biology Analysis: Using computational and experimental systems biology approaches to understand how modulating multiple targets with a single agent affects cellular networks and disease pathology.

By exploring its ability to interact with multiple targets, researchers could unlock novel therapeutic strategies, potentially leading to drugs with enhanced efficacy and a reduced likelihood of developing resistance.

Advanced Material Engineering for Diverse Technological Applications

Beyond its biomedical potential, the this compound molecule possesses properties that make it an attractive building block for advanced materials. The tetrazole ring and thiol group are excellent ligands for coordinating with metal ions. mdpi.commdpi.com

Future research in materials science could leverage these properties in several ways:

Coordination Polymers and MOFs: Using the compound as an organic linker to construct novel coordination polymers or metal-organic frameworks (MOFs). The specific geometry and electronic properties of the ligand could lead to materials with tailored porosity, catalytic activity, or sensing capabilities for applications in gas storage and separation. lifechemicals.com

Functionalized Nanoparticles: Grafting the molecule onto the surface of nanoparticles (e.g., gold, iron oxide) to create functionalized nanomaterials. Such materials could be used as biosensors, for instance in the detection of pesticides, or as novel catalysts. rsc.orgresearchgate.net

Corrosion Inhibition: The nitrogen and sulfur atoms in the molecule make it a candidate for use as a corrosion inhibitor for metals. pharmaffiliates.com Future studies could evaluate its efficacy in protecting various metals and alloys in different corrosive environments.

The exploration of this compound in materials engineering could lead to the development of high-performance materials for a wide range of technological applications. lifechemicals.com

Computational Design of Next-Generation Derivatives

In silico methods are indispensable tools in modern chemical research, enabling the rapid and cost-effective design and evaluation of new molecules. Future research on this compound will heavily rely on computational chemistry to guide the synthesis of next-generation derivatives with superior properties.

Key computational approaches will include:

Molecular Docking: Simulating the binding of virtual libraries of derivatives to the active sites of specific biological targets to predict binding affinities and interaction modes. nih.govresearchgate.netnih.gov This can prioritize the synthesis of compounds with the highest probability of success. For example, docking studies could explore the binding of derivatives to viral proteins or bacterial enzymes. nih.gov

Density Functional Theory (DFT): Using DFT calculations to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. rsc.org This can provide insights into reaction mechanisms and help rationalize observed structure-activity relationships.

ADME/Tox Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of designed derivatives. nih.gov This early-stage screening helps to eliminate candidates with unfavorable pharmacokinetic properties or potential toxicity issues, saving time and resources.

By integrating these computational techniques, researchers can adopt a more targeted and efficient approach to the design and development of novel derivatives of this compound for both therapeutic and material science applications.

Q & A

Q. What are the common synthetic routes for 1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol and its derivatives?

- Methodological Answer : The compound is typically synthesized via cyclization of aryl isothiocyanates with sodium azide (NaN₃) in aqueous or organic solvents. For example, 1-(naphthalen-1-yl)-1H-tetrazole-5-thiol was prepared by refluxing 1-isothiocyanatonaphthalene with NaN₃ in water, followed by acidification to precipitate the product . Derivatives can be synthesized via alkylation or coupling reactions. For instance, Suzuki-Miyaura cross-coupling enables aromatic C–C bond formation to introduce fluorophenyl groups . Key characterization methods include IR (to confirm thiol and tetrazole bands) and ¹H/¹³C NMR (to verify substituent positions and purity) .

Q. How are spectroscopic techniques employed to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups, such as S–H stretching (~2500 cm⁻¹) and tetrazole ring vibrations (1400–1600 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR reveals aromatic proton environments (e.g., fluorine-induced splitting in 2-fluorophenyl derivatives) and alkyl chain integration. ¹³C NMR confirms tetrazole ring carbons and substituent connectivity .

- LC-MS : Validates molecular weight and purity, with ESI-MS showing [M+H]⁺ or [M−H]⁻ ions .

Q. What biological activities have been reported for tetrazole-5-thiol derivatives?

- Methodological Answer : Derivatives exhibit antibacterial activity against E. coli and Staphylococcus aureus, evaluated via agar diffusion or microdilution assays. For example, alkylated derivatives (e.g., A2, A13) showed high inhibition zones, likely due to enhanced membrane penetration from lipophilic groups . Structure-activity relationships (SARs) are established by modifying substituents (e.g., fluorophenyl groups improve bioavailability and target binding) .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis resolve structural ambiguities in fluorophenyl-tetrazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing interactions. For 2’-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde, data revealed a planar tetrazole ring and intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., F···H, S···H interactions), visualized using CrystalExplorer. This aids in understanding polymorphism and stability .

Q. What analytical methods ensure purity and quantify trace impurities in this compound?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (246 nm) and an m-cresol internal standard quantifies impurities like 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. System suitability requires resolution ≥20 and RSD ≤1.0% for peak area ratios .

- Volumetric Titration : Iodimetric titration in alkaline medium detects thiol content via potentiometric endpoints .

Q. How are reaction conditions optimized for high-yield synthesis of tetrazole-5-thiol derivatives?

- Methodological Answer :

- Catalysis : Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 improve alkylation efficiency (70–80°C, 1 hour), achieving >90% yield .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance NaN₃ reactivity in cyclization, while aqueous workup minimizes byproducts .

- Kinetic Monitoring : TLC (using silica plates and ethyl acetate/hexane eluents) tracks reaction progress, ensuring minimal side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.